1,3-Difluoro-4-ethoxy-2-nitrobenzene
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Overview
Description
1,3-Difluoro-4-ethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of benzene, featuring ethoxy, difluoro, and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2,4-difluoro-3-nitrobenzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Clemmensen Reduction: The acyl group is then converted to an alkane.
Nitration: Finally, a nitro group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous synthesis methods using microreactor systems. These systems offer high-quality mass and heat transfer, allowing reactions to occur at higher temperatures than traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1,3-Difluoro-4-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Aromatic Substitution: The nitro group can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide are often used.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated derivatives of the compound.
Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with various nucleophiles.
Scientific Research Applications
1,3-Difluoro-4-ethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-2,4-difluoro-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form amines, which can then interact with biological molecules. The ethoxy and difluoro groups influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
2,4-Difluoronitrobenzene: Similar structure but lacks the ethoxy group.
3,4-Difluoronitrobenzene: Similar structure but with different positions of the fluorine atoms.
1,2-Difluoro-3-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 1,3-Difluoro-4-ethoxy-2-nitrobenzene is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
1-ethoxy-2,4-difluoro-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-2-14-6-4-3-5(9)8(7(6)10)11(12)13/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFLHONFMFLZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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